Dihydrodicyclopentadiene

Polymer Chemistry Ring-Opening Metathesis Polymerization Kinetic Analysis

5,6-Dihydrodicyclopentadiene (CAS 4488-57-7) provides one reactive double bond for controlled ROMP kinetics (identical to endo-DCP, >10× slower than exo-DCP), enabling precise block copolymer synthesis. It copolymerizes with ethylene to yield linear, processable COCs—unlike cross-linking DCPD. Distinct GC retention index (RI ~1017) ensures unambiguous identification. Tunable Pd-nanoparticle hydrogenation shifts DHDCP:THDCP selectivity from 7:1 to 1:8. Order >95% purity for reliable polymerization and selective hydrogenation workflows.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 4488-57-7
Cat. No. B010047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrodicyclopentadiene
CAS4488-57-7
SynonymsTRICYCLO[5.2.1.02,6]DECAN-3-ENE; 3a,4,5,6,7,7a-hexahydro-7-methano-1h-indene; 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-; 4,7-Methanoindene, 3a,4,5,6,7,7a-hexahydro-; Dihydrodicyclopentadiene; Steriochemistry unspecified; Tricyclo(5.2.1.0(2,6))dec-3-e
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C=CC3
InChIInChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2
InChIKeyHANKSFAYJLDDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrodicyclopentadiene (CAS 4488-57-7): Critical Physical and Chemical Baseline for Scientific Procurement


5,6-Dihydrodicyclopentadiene (CAS 4488-57-7), also known as 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene, is a partially hydrogenated derivative of dicyclopentadiene (DCPD), belonging to the class of polycyclic cycloolefins. It is characterized by a molecular formula of C10H14 and a molecular weight of 134.22 g/mol. The compound exists as a crystalline solid at room temperature, with a reported melting point of 49°C and a boiling point of 180°C at atmospheric pressure [1]. Its predicted density is 1.011±0.06 g/cm³ . The compound's structure retains one reactive double bond, making it a versatile intermediate in polymer chemistry and organic synthesis [2].

Why Substituting Dihydrodicyclopentadiene with Other Cycloolefins Is Scientifically Invalid


In-class cycloolefins such as dicyclopentadiene (DCPD) and tetrahydrodicyclopentadiene (THDCPD) are not interchangeable with 5,6-dihydrodicyclopentadiene due to fundamental differences in molecular structure and reactivity. While DCPD possesses two reactive double bonds and THDCPD is fully saturated, 5,6-dihydrodicyclopentadiene contains exactly one double bond, providing a unique balance of reactivity and stability. This structural distinction directly impacts performance in key applications such as ring-opening metathesis polymerization (ROMP) kinetics, selective hydrogenation selectivity, and copolymerization behavior [1]. As demonstrated in the quantitative evidence below, simply substituting a generic cycloolefin will result in different reaction kinetics, altered product distributions, or non-functional materials.

Quantitative Evidence for Differentiating 5,6-Dihydrodicyclopentadiene from Its Closest Analogs


ROMP Reactivity: Direct Head-to-Head Kinetic Comparison with endo-DCPD

In ring-opening metathesis polymerization (ROMP) using Grubbs' catalyst, the reactivity of endo-1,2-dihydrodicyclopentadiene was directly compared to endo-dicyclopentadiene (endo-DCP) and exo-DCP. The activation parameters, determined via in situ NMR, show that endo-DCP and endo-1,2-dihydrodicyclopentadiene exhibit nearly identical reactivity, which is more than an order of magnitude lower than that of exo-DCP [1]. This indicates that the partial saturation of the norbornene double bond in endo-DCP does not alter the rate-determining steric interactions that govern ROMP kinetics.

Polymer Chemistry Ring-Opening Metathesis Polymerization Kinetic Analysis

Selective Hydrogenation: Tunable DHDCP/THDCP Ratio via Hydrogen Pressure Control

A catalytic protocol using Pd-nanoparticles enables the selective mono-hydrogenation of dicyclopentadiene (DCPD) to dihydrodicyclopentadiene (DHDCP). The ratio of DHDCP to the fully hydrogenated tetrahydrodicyclopentadiene (THDCP) can be systematically tuned from 7:1 to 1:8 by varying the hydrogen pressure, while maintaining high overall conversions exceeding 85% [1]. This tunability is not achievable with conventional hydrogenation catalysts, which often yield uncontrolled mixtures or predominantly THDCP.

Catalysis Hydrogenation Process Chemistry

GC Retention Index Differentiation from DCPD and THDCPD for Analytical Identification

Gas chromatographic retention indices (Kovats indices) on non-polar squalane columns provide a reliable method for distinguishing 5,6-dihydrodicyclopentadiene from its hydrogenation precursors and products. The retention index for endo-1,2-dihydrodicyclopentadiene is reported as 1017 [1], while exo-dicyclopentadiene (exo-DCP) has an index of 1003.3 [2] and tetrahydrodicyclopentadiene (THDCP) is not reported but expected to be higher. This difference of approximately 14 index units is sufficient for baseline resolution in GC analysis, enabling precise quantification in complex mixtures.

Analytical Chemistry Gas Chromatography Quality Control

Copolymerization with Ethylene: Demonstrated Incorporation vs. Cross-Linking Limitations of DCPD

5,6-Dihydrodicyclopentadiene successfully copolymerizes with ethylene using a constrained-geometry catalyst to yield linear, soluble copolymers [1]. In contrast, dicyclopentadiene (DCPD) under similar conditions undergoes cross-linking due to the presence of a second reactive double bond, resulting in insoluble networks [2]. The single double bond of dihydrodicyclopentadiene prevents cross-linking, enabling the synthesis of processable cyclic olefin copolymers (COCs) with tailored properties.

Polymer Chemistry Copolymerization Cyclic Olefin Copolymers

Proven Application Scenarios for 5,6-Dihydrodicyclopentadiene Based on Quantitative Differentiation


Controlled ROMP for Precision Macromolecular Synthesis

When slow, controlled ring-opening metathesis polymerization is required, such as in the synthesis of block copolymers or functionalized materials, 5,6-dihydrodicyclopentadiene offers reactivity identical to endo-DCP, which is >1 order of magnitude slower than exo-DCP [1]. This enables precise kinetic control and prevents runaway reactions.

Selective Production of Partially Hydrogenated Intermediates

In processes where the fully saturated THDCP is not desired, the tunable Pd-nanoparticle hydrogenation method can shift the product ratio from 7:1 DHDCP:THDCP to 1:8 [2]. This selectivity is critical for maximizing yield of the mono-hydrogenated intermediate and minimizing purification costs.

Quality Control and Purity Verification in Complex Mixtures

The distinct GC retention index of 1017 for endo-1,2-dihydrodicyclopentadiene allows for unambiguous identification and quantification in the presence of DCPD (RI ~1003) and THDCP [3][4]. This is essential for analytical laboratories and procurement specifications.

Synthesis of Soluble Cyclic Olefin Copolymers (COCs)

Unlike DCPD, which cross-links, 5,6-dihydrodicyclopentadiene copolymerizes with ethylene to produce linear, processable COCs [5]. This application is directly enabled by the compound's single reactive double bond.

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